Cas no 876-05-1 (cis-cyclopentane-1,3-dicarboxylic acid)

cis-cyclopentane-1,3-dicarboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

- (1S,3R)-cyclopentane-1,3-dicarboxylic acid

- cis-1,3-Cyclopentanedicarboxylic acid

- cis-1,3-cyclopentanedicarbonsaeure

- cis-Cyclopentan-1,3-dicarbonsaeure

- cis-cyclopentane-1,3-dicarboxylic acid

- cis-Norcamphoric acid

- 1,3-Cyclopentanedicarboxylic acid, cis-

- AK128750

- LNGJOYPCXLOTKL-SYDPRGILSA-N

- NSC45402

- NSC42324

- 3902AC

- ZB1687

- 3901AC

- FCH2689382

- cis-cyclopentane-1 ,3-dicarboxylic acid

- AX8250812

- rel-(1R,3S)-1,3-Cyclopen

- 1,3-Cyclopentanedicarboxylic acid, cis- (8CI)

- rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid (ACI)

- 1,3-cis-Cyclopentanedicarboxylic acid

- cis-1,3-Cyclopentanedioic acid

- NSC 42324

- NSC 45402

- DB-161897

- CS-0070727

- AKOS006278151

- DTXCID60236722

- EN300-93427

- MFCD01311175

- Z1954802631

- rel-(1R,3S)-cyclopentane-1,3-dicarboxylic acid

- cis-1,3-Cyclopentanedicarboxylic acid (1R,3S)-cyclopentane-1,3-dicarboxylic acid

- SCHEMBL1286869

- NSC-45402

- rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid

- 876-05-1

- NSC-42324

- DTXSID40285571

- F8889-8640

- DS-5926

-

- MDL: MFCD01311175

- Renchi: 1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+

- Clave inchi: LNGJOYPCXLOTKL-SYDPRGILSA-N

- Sonrisas: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)O

Atributos calculados

- Calidad precisa: 158.05800

- Masa isotópica única: 158.05790880g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 167

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.1

- Superficie del Polo topológico: 74.6

Propiedades experimentales

- Denso: 1.2605 (rough estimate)

- Punto de fusión: 121°C

- Punto de ebullición: 243.22°C (rough estimate)

- índice de refracción: 1.6400 (estimate)

- PSA: 74.60000

- Logp: 0.57190

cis-cyclopentane-1,3-dicarboxylic acid Información de Seguridad

cis-cyclopentane-1,3-dicarboxylic acid Datos Aduaneros

- Código HS:2917209090

- Datos Aduaneros:

China Customs Code:

2917209090Overview:

HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

cis-cyclopentane-1,3-dicarboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | DS-5926-1G |

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid |

876-05-1 | >95% | 1g |

£88.00 | 2025-02-08 | |

| TRC | R160711-250mg |

rel-(1R,3S)-cyclopentane-1,3-dicarboxylic Acid |

876-05-1 | 250mg |

$ 52.00 | 2023-09-06 | ||

| Cooke Chemical | BD3074345-25g |

cis-Cyclopentane-1,3-dicarboxylicacid |

876-05-1 | 95% | 25g |

RMB 2576.80 | 2025-02-21 | |

| Enamine | EN300-93427-100.0g |

(1R,3S)-cyclopentane-1,3-dicarboxylic acid |

876-05-1 | 95.0% | 100.0g |

$1636.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0168-500MG |

cis-cyclopentane-1,3-dicarboxylic acid |

876-05-1 | 97% | 500MG |

¥ 158.00 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R43690-1g |

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid |

876-05-1 | 95% | 1g |

¥98.0 | 2024-07-19 | |

| Enamine | EN300-93427-50.0g |

(1R,3S)-cyclopentane-1,3-dicarboxylic acid |

876-05-1 | 95.0% | 50.0g |

$895.0 | 2025-03-21 | |

| Enamine | EN300-93427-0.25g |

(1R,3S)-cyclopentane-1,3-dicarboxylic acid |

876-05-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Fluorochem | 201043-250mg |

cis-1,3-Cyclopentanedicarboxylic acid |

876-05-1 | 95% | 250mg |

£15.00 | 2022-03-01 | |

| Fluorochem | 201043-1g |

cis-1,3-Cyclopentanedicarboxylic acid |

876-05-1 | 95% | 1g |

£34.00 | 2022-03-01 |

cis-cyclopentane-1,3-dicarboxylic acid Métodos de producción

Métodos de producción 1

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

2.1 Solvents: Tetrahydrofuran

3.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran , Pyridine

3.2 Reagents: Sulfuric acid Solvents: Water

Métodos de producción 2

1.2 Reagents: Sulfuric acid Solvents: Water

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

2.1 Solvents: Water

Métodos de producción 6

Métodos de producción 7

2.1 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

3.1 Solvents: Tetrahydrofuran

4.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran , Pyridine

4.2 Reagents: Sulfuric acid Solvents: Water

Métodos de producción 8

Métodos de producción 9

Métodos de producción 10

Métodos de producción 11

1.2 Reagents: Formic acid , Hydrogen peroxide Solvents: Water

Métodos de producción 12

2.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran , Pyridine

2.2 Reagents: Sulfuric acid Solvents: Water

cis-cyclopentane-1,3-dicarboxylic acid Raw materials

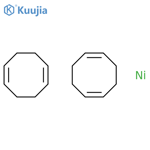

- Bis(1,5-cyclooctadiene)nickel(0)

- Bicyclo[2.2.1]heptane-2,3-diol,(1R,2S,3R,4S)-rel-

- Bicyclo[2.2.1]heptane-2,3-diol

- Nickel, [cyclopentanecarboxylato(2-)-C3,O1]bis(pyridine)- (9CI)

- Pyridine, 2-[2-(dicyclohexylphosphino)ethyl]-

- Bicyclo2.2.1hept-2-ene

- Bicyclo[2.2.1]heptane-2,3-diol, (1R,2S,3S,4S)-rel-

- Bicyclo[3.2.1]octane-2,3,4-trione

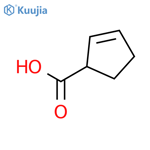

- cyclopent-2-ene-1-carboxylic acid

cis-cyclopentane-1,3-dicarboxylic acid Preparation Products

cis-cyclopentane-1,3-dicarboxylic acid Literatura relevante

-

1. 386. Snitter's comphenileneG. Gratton,J. L. Simonsen J. Chem. Soc. 1935 1621

-

2. Steric effects in five-membered rings. Part 7. Relative stabilities of cyclopentane-1,3-dicarboxylate diestersBenzion Fuchs,Pablo S. Wechsler J. Chem. Soc. Perkin Trans. 2 1977 75

-

3. 289. Experiments on the synthesis of santene and its derivatives. Part ILalit M. Mohunta,Jnanendra N. Ray J. Chem. Soc. 1934 1328

-

5. 502. The configurations of the isomeric forms of 1: 3-dimethylcyclopentaneS. F. Birch,R. A. Dean J. Chem. Soc. 1953 2477

876-05-1 (cis-cyclopentane-1,3-dicarboxylic acid) Productos relacionados

- 140-77-2(3-Cyclopentylpropionic acid)

- 97-61-0(2-Methyl-pentanoic Acid)

- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)

- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)

- 98-78-2(3-oxocyclopentane-1-carboxylic acid)

- 681-57-2(2,2-Dimethylglutaric acid)

- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)

- 99-66-1(Valproic acid)

- 498-21-5(Methylsuccinic acid)

- 124-83-4((1R,3S)-Camphoric Acid)